molecular formula C9H18Cl2N2O B13482751 N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride

N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride

Cat. No.: B13482751
M. Wt: 241.16 g/mol
InChI Key: PLLRJHYEHBJXAY-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride (CAS: 204580-24-5) is a carbamoyl chloride derivative with a piperidine backbone. It is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of ureas, amides, and other nitrogen-containing compounds.

Properties

Molecular Formula

C9H18Cl2N2O

Molecular Weight

241.16 g/mol

IUPAC Name

N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride;hydrochloride

InChI

InChI=1S/C9H17ClN2O.ClH/c1-11-5-3-8(4-6-11)7-12(2)9(10)13;/h8H,3-7H2,1-2H3;1H

InChI Key

PLLRJHYEHBJXAY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CN(C)C(=O)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride typically involves the reaction of N-methylpiperidine with chloromethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Key Chemical Properties:

  • Molecular Weight : 227.1 g/mol .
  • Structure : Features a piperidine ring substituted with a methyl group at the 1-position and a methylene-linked carbamoyl chloride moiety. The SMILES string is CN1CCC(CC1)CN(C)C(=O)Cl, highlighting the tertiary amine and chloride functional groups .
  • Purity : ≥95% (commercial grade) .
  • Synthesis : Likely synthesized via chlorination of the corresponding carbamic acid or through reaction of N-methylpiperidinylmethylamine with phosgene derivatives.

Comparison with Similar Compounds

Carbamoyl chlorides with structural analogs to the target compound differ in substituents, ring systems, and reactivity. Below is a detailed comparison:

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Reactivity/Solubility Notes
N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride C₉H₁₇ClN₂O 227.1 204580-24-5 Piperidine ring, methylene linker, carbamoyl chloride, hydrochloride salt High reactivity due to Cl; polar aprotic solvents preferred .
N-Methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride C₁₀H₁₉ClN₂O₂ 224.65 1314029-90-7 Similar piperidine backbone but lacks methylene linker; direct N-methyl substitution . Lower steric hindrance; faster nucleophilic substitution .
N-Methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride C₄H₅ClF₃NO 175.54 1505056-54-1 Trifluoroethyl group instead of piperidine; electron-withdrawing fluorine substituents Enhanced electrophilicity; volatile in organic solvents .
4-Methylpiperazine-1-carbonyl chloride hydrochloride C₆H₁₁ClN₂O·HCl 199.08 (free base: 162.62) 55112-42-0 Piperazine ring (two N atoms) with methyl substitution; distinct ring basicity Higher solubility in aqueous media due to piperazine .

Reactivity and Functional Differences

  • Piperidine vs. Piperazine Backbone :

    • The target compound’s piperidine ring (one N atom) is less basic than piperazine derivatives (two N atoms), affecting protonation states in acidic/basic conditions .
    • Piperazine analogs (e.g., 4-methylpiperazine-1-carbonyl chloride) exhibit enhanced solubility in polar solvents due to increased hydrogen-bonding capacity.
  • Trifluoroethyl-substituted analogs (e.g., ) demonstrate heightened electrophilicity due to electron-withdrawing fluorine groups, making them more reactive toward amines and alcohols .
  • Hydrochloride Salt Impact: The hydrochloride form improves stability and crystallinity but may reduce solubility in non-polar solvents compared to free-base carbamoyl chlorides .

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